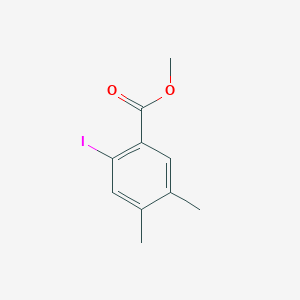

Methyl 2-iodo-4,5-dimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-iodo-4,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUWDMDBLYRSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Iodo 4,5 Dimethylbenzoate

Regioselective Iodination Strategies for Substituted Benzoate (B1203000) Esters

Direct iodination involves the electrophilic substitution of a hydrogen atom on the aromatic ring with iodine. A significant challenge in this process is the formation of hydrogen iodide (HI) as a byproduct. HI is a strong reducing agent that can react with the iodinated product, reverting it back to the starting material and establishing an unfavorable equilibrium. testbook.com To circumvent this, direct iodination reactions must be carried out in the presence of an oxidizing agent, such as nitric acid, which oxidizes the HI formed, driving the reaction to completion. testbook.com

Modern synthetic methods employ specialized reagent systems to enhance both reactivity and regioselectivity. The choice of reagent can be crucial for directing the iodine atom to the sterically hindered position ortho to the ester group.

Key Direct Iodination Reagents:

Iodine with Silver Salts: A combination of elemental iodine (I₂) with various silver salts provides a powerful system for the regioselective iodination of aromatic compounds. nih.govnih.gov Silver salts act as halogen carriers, activating the iodine for electrophilic attack. The counter-ion of the silver salt can influence the reactivity and selectivity of the reaction. For instance, reagents like Silver Tetrafluoroborate (AgBF₄) and Silver Hexafluoroantimonate (AgSbF₆) have been shown to be highly effective. nih.govnih.gov

Selectfluor™-mediated Iodination: The reagent 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor™ (F-TEDA-BF₄), can mediate the direct iodination of alkyl-substituted aromatic compounds in the presence of elemental iodine. lookchem.com This method is noted for its efficiency in iodinating even sterically restrained positions. lookchem.com

| Reagent System | Description | Key Advantage |

|---|---|---|

| I₂ / Oxidizing Agent (e.g., HNO₃) | Classic method where an oxidizing agent removes the HI byproduct to prevent a reversible reaction. testbook.com | Prevents product reduction and drives the reaction forward. |

| I₂ / Silver Salts (e.g., AgBF₄, AgSbF₆) | Silver salts activate iodine, enhancing its electrophilicity for substitution on the aromatic ring. nih.govnih.gov | Offers high reactivity and control over regioselectivity. |

| I₂ / F-TEDA-BF₄ (Selectfluor™) | A modern fluorinating reagent used to mediate efficient iodination of substituted benzenes. lookchem.com | Effective for iodinating sterically hindered positions. |

Indirect routes offer an alternative pathway to the target molecule, often providing better control over isomer formation. These methods typically involve synthesizing a precursor that already contains the desired substitution pattern, followed by one or more functional group transformations.

A primary indirect strategy involves the iodination of a carboxylic acid precursor, 2-Iodo-4,5-dimethylbenzoic acid , which is then converted to the final methyl ester in a subsequent step. sigmaaldrich.comcymitquimica.com This approach separates the challenging iodination step from the esterification, allowing for the optimization of each.

Another powerful indirect method is based on the Sandmeyer reaction. This sequence begins with a precursor containing an amino group at the desired position, such as methyl 2-amino-4,5-dimethylbenzoate. The amino group is first converted into a diazonium salt using sodium nitrite (B80452) and a strong acid like sulfuric acid. google.com The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group and introduces iodine onto the ring with high regioselectivity. google.com

Esterification Techniques for Carboxylic Acid Precursors

When the synthesis proceeds via the 2-Iodo-4,5-dimethylbenzoic acid intermediate, an efficient esterification step is required. sigmaaldrich.com This involves the reaction of the carboxylic acid with methanol (B129727) to form the corresponding methyl ester.

The most traditional method is the Fischer-Speier esterification . This equilibrium-controlled reaction involves heating the carboxylic acid and an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com The reaction works by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by methanol. masterorganicchemistry.com Water is produced as a byproduct and must often be removed to shift the equilibrium towards the ester product. youtube.com

More contemporary and greener approaches utilize solid-supported or recyclable catalysts to simplify product purification and minimize waste.

| Esterification Method | Catalyst/Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Well-established, uses inexpensive reagents. masterorganicchemistry.comyoutube.com |

| Dowex H+ Resin / NaI | Methanol, Dowex H+ | Often room temperature | Mild conditions, reusable solid catalyst, environmentally friendly. nih.gov |

| PSF Resin Catalysis | Methanol, Phenolsulfonic acid-formaldehyde (PSF) resin | Solvent-free | Highly efficient and reusable solid acid catalyst. organic-chemistry.org |

| Benzyne-Mediated Esterification | Benzyne precursor, Methanol | Mild conditions | Broad substrate scope and high functional group compatibility. organic-chemistry.org |

Optimization of Reaction Parameters and Process Efficiency

Maximizing the yield and purity of Methyl 2-iodo-4,5-dimethylbenzoate requires careful optimization of reaction parameters. Methodologies such as Design of Experiments (DOE) can be employed to systematically study the influence of various factors and identify the optimal conditions with a minimal number of experiments. echemcom.com

Key parameters for optimization include:

Temperature: Reaction rates are highly sensitive to temperature. Finding the optimal temperature balances reaction speed with the potential for side reactions or decomposition.

Reaction Time: Monitoring the reaction progress over time is crucial to ensure completion without degrading the product.

Molar Ratios of Reactants: The stoichiometry of the reactants, such as the ratio of the iodinating agent to the substrate or the excess of alcohol used in esterification, significantly impacts conversion rates. rsc.org

Catalyst Loading: The amount of catalyst used can affect both the rate and efficiency of the reaction. The ideal loading maximizes activity while minimizing cost and downstream purification efforts.

Solvent Choice: The polarity and boiling point of the solvent can influence reactant solubility, reaction rate, and selectivity.

By systematically adjusting these variables, a robust process can be developed that delivers high conversion and yield, as demonstrated in the optimization of other ester syntheses where yields were significantly increased. rsc.org

Application of Green Chemistry Principles in the Synthesis of Methyl 2-iodo-4,5-dimethylbenzoate

Incorporating green chemistry principles into the synthesis of Methyl 2-iodo-4,5-dimethylbenzoate is essential for developing sustainable and environmentally responsible processes. mdpi.com The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Key green chemistry strategies include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or ethanol (B145695) can drastically reduce environmental impact. mdpi.com Some modern esterification reactions have been designed to work effectively in water. organic-chemistry.org

Heterogeneous and Recyclable Catalysts: The use of solid-supported catalysts, such as ion-exchange resins (e.g., Dowex H+) or functionalized polymers (e.g., PSF resin), is a cornerstone of green chemistry. nih.govorganic-chemistry.org These catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for their reuse, which reduces waste and cost.

Energy Efficiency: Developing processes that operate at ambient temperature and pressure reduces energy consumption. The Dowex H+/NaI system for esterification, which can proceed at room temperature, is an excellent example of an energy-efficient method. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes the generation of byproducts and waste.

By adopting these principles, the synthesis of Methyl 2-iodo-4,5-dimethylbenzoate can be made more efficient, cost-effective, and environmentally benign.

Elucidation of Reactivity and Mechanistic Pathways of Methyl 2 Iodo 4,5 Dimethylbenzoate

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For substrates like methyl 2-iodo-4,5-dimethylbenzoate, the carbon-iodine (C-I) bond is the primary site of reactivity. Aryl iodides are highly effective in these reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center, a key step in the catalytic cycle. wikipedia.org

Palladium-Catalyzed Coupling Reactions and Their Scope

Palladium catalysts are extensively used for cross-coupling reactions involving aryl halides. nobelprize.org The reactivity of methyl 2-iodo-4,5-dimethylbenzoate in these transformations allows for the introduction of a wide array of substituents at the 2-position.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.org It is a powerful method for forming new carbon-carbon bonds. For methyl 2-iodo-4,5-dimethylbenzoate, this reaction would enable the synthesis of various biphenyl (B1667301) derivatives and other complex aromatic structures. The reaction is known for its tolerance of a wide range of functional groups. nobelprize.org

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction with methyl 2-iodo-4,5-dimethylbenzoate would yield 2-alkenyl-4,5-dimethylbenzoate derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly efficient for the synthesis of aryl-alkyne structures. The reaction of methyl 2-iodo-4,5-dimethylbenzoate with a terminal alkyne like trimethylsilylacetylene (B32187) would produce the corresponding 2-alkynyl-4,5-dimethylbenzoate. wikipedia.org

Stille Coupling: The Stille reaction couples the aryl iodide with an organotin reagent. libretexts.org It is a versatile method for creating carbon-carbon bonds, particularly between sp²-hybridized carbons. libretexts.org

The scope of these reactions is broad, allowing for the coupling of methyl 2-iodo-4,5-dimethylbenzoate with a diverse range of partners, as summarized in the table below.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Organoboron compounds (e.g., Ar-B(OH)₂) | Pd(0) complex, Base | Biaryls, etc. |

| Heck | Alkenes (e.g., R-CH=CH₂) | Pd(0) complex, Base | Substituted Alkenes |

| Sonogashira | Terminal Alkynes (e.g., R-C≡CH) | Pd(0) complex, Cu(I) salt, Amine Base | Aryl Alkynes |

| Stille | Organotin compounds (e.g., R-SnBu₃) | Pd(0) complex | Biaryls, Vinyl Aromatics, etc. |

Mechanistic Investigations of C(sp²)-I Bond Activation and Transmetalation

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. nobelprize.org This step involves the cleavage of the C-I bond and the formation of a Pd(II) intermediate. nobelprize.org The reactivity order for aryl halides in this step is I > Br > Cl > F, which is why aryl iodides like methyl 2-iodo-4,5-dimethylbenzoate are highly reactive substrates. wikipedia.org

Transmetalation: In this step, the organic group from the organometallic coupling partner (e.g., organoboron, organotin) is transferred to the palladium(II) complex, displacing the halide. nobelprize.orgnih.gov The mechanism of transmetalation can vary depending on the specific coupling reaction and the nature of the organometallic reagent. nih.gov For Suzuki-Miyaura reactions, the transmetalation is believed to proceed through a cyclic intermediate after activation of the organoboron species by a base. researchgate.net Studies have shown that electron-donating groups on the nucleophile and electron-withdrawing groups on the electrophile can accelerate this step. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product. nobelprize.org This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org

Stereochemical Control and Regioselectivity in Coupling Processes

Regioselectivity: In molecules with multiple potential reaction sites, regioselectivity is a crucial factor. For methyl 2-iodo-4,5-dimethylbenzoate, the C-I bond is the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions, ensuring high regioselectivity at the C2 position. acs.org When different types of halogens are present on an aromatic ring, the reactivity generally follows the order C-I > C-Br > C-Cl, allowing for selective coupling at the most reactive site. acs.org

Stereochemical Control: In cross-coupling reactions that form new stereocenters, controlling the stereochemistry is a significant challenge. For Suzuki-Miyaura couplings involving alkylboranes, the transmetalation step has been shown to proceed with retention of stereochemistry at the carbon atom being transferred. acs.org In reactions like the Heck coupling, the stereochemistry of the resulting alkene is often controlled by the reaction conditions and the nature of the substrates and catalyst. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Aryl Iodide Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. pressbooks.pubresearchgate.net The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acsgcipr.org

For methyl 2-iodo-4,5-dimethylbenzoate, the ester group (-CO₂Me) at the C1 position and the iodo group at the C2 position create an electrophilic environment at the ipso-carbon (C2). The ester group, being electron-withdrawing, can stabilize the negative charge of the Meisenheimer complex, especially when it is in the ortho or para position relative to the leaving group. In this case, the ester is ortho to the iodo group, which should facilitate SNAr reactions.

The general mechanism involves:

Attack of a nucleophile at the carbon bearing the iodine atom.

Formation of the Meisenheimer complex, with the negative charge delocalized over the aromatic ring and the electron-withdrawing ester group.

Departure of the iodide leaving group to restore aromaticity.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can participate in SNAr reactions. acsgcipr.org The reaction is typically carried out in a polar aprotic solvent. acsgcipr.org

Directed Ortho Metalation and Lithiation Strategies in Benzoate (B1203000) Systems

Directed ortho metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium. wikipedia.orguwindsor.ca The resulting aryllithium species can then be trapped with various electrophiles. uwindsor.ca

The ester group in methyl benzoate systems can act as a DMG, directing lithiation to the ortho position. acs.org In the case of methyl 2-iodo-4,5-dimethylbenzoate, the positions ortho to the ester group are C2 and C6. The C2 position is already substituted with an iodine atom. Therefore, lithiation would be expected to occur at the C6 position. This provides a route to introduce a second substituent adjacent to the ester group.

However, a competing reaction in aryl iodides is halogen-metal exchange, where the organolithium reagent exchanges with the iodine atom. This would generate a lithiated species at the C2 position. The outcome of the reaction (ortho-lithiation vs. halogen-metal exchange) can depend on the specific organolithium reagent used, the reaction temperature, and the solvent. diva-portal.org

Radical Reaction Pathways Involving Aryl Iodides

Aryl iodides can undergo reactions involving aryl radical intermediates. nih.gov These radicals can be generated through various methods, including single-electron transfer (SET) from a reductant or photochemically. nih.govnih.gov The relatively weak C-I bond facilitates the formation of aryl radicals. nih.gov

Once formed, the aryl radical derived from methyl 2-iodo-4,5-dimethylbenzoate can participate in several types of reactions:

Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from a suitable donor to form the corresponding de-iodinated product, methyl 4,5-dimethylbenzoate. nih.gov

Addition to π-Systems: The radical can add to alkenes or alkynes, initiating radical cyclization or addition reactions.

Radical-Radical Coupling: The aryl radical can couple with another radical species. nih.gov

Homolytic Aromatic Substitution (HAS): The aryl radical can attack another aromatic ring in a substitution reaction. chemrxiv.org

Recent studies have also shown that palladium catalysts, under certain conditions, can promote reactions that proceed through aryl radical intermediates. chemrxiv.org These pathways can offer alternative reactivity patterns compared to the more common Pd(0)/Pd(II) catalytic cycles.

Transformations Involving the Ester Functionality

Extensive research has been conducted to understand the chemical behavior of Methyl 2-iodo-4,5-dimethylbenzoate. However, a comprehensive review of the available scientific literature reveals a notable gap in the documented transformations specifically involving its ester functionality. While the reactivity of the aryl iodide and the aromatic ring has been the subject of various studies, leading to a range of synthetic applications, the hydrolysis and transesterification reactions of the methyl ester group in this particular molecule have not been extensively reported.

Typically, methyl esters can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions (saponification). Transesterification, the conversion to a different ester, is also a common transformation. For Methyl 2-iodo-4,5-dimethylbenzoate, this would lead to the formation of 2-iodo-4,5-dimethylbenzoic acid or other alkyl esters, respectively. These products could serve as important intermediates for the synthesis of more complex molecules.

The absence of detailed research findings, including specific reaction conditions, catalysts, and yields for the hydrolysis and transesterification of Methyl 2-iodo-4,5-dimethylbenzoate, precludes the creation of a data table on this topic at this time. Further investigation into this area would be valuable to fully elucidate the reactivity profile of this compound and expand its utility in organic synthesis.

Synthetic Transformations and Derivatization of Methyl 2 Iodo 4,5 Dimethylbenzoate

Derivatization at the Ester Group (e.g., Hydrolysis, Transesterification, Amidation)

The methyl ester group of Methyl 2-iodo-4,5-dimethylbenzoate is amenable to several common transformations, allowing for the synthesis of a variety of derivatives. These reactions primarily involve nucleophilic acyl substitution at the ester carbonyl.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-iodo-4,5-dimethylbenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. To ensure a high yield of the new ester, the alcohol reactant is often used in large excess to shift the reaction equilibrium. This method is useful for introducing different alkyl or aryl groups into the ester functionality, which can modify the compound's physical and chemical properties.

Amidation: The ester can be converted directly to an amide by reaction with ammonia or a primary or secondary amine. This reaction is typically slower than hydrolysis and may require heating. The resulting amides are important functional groups in many biologically active molecules.

Table 1: Derivatization Reactions at the Ester Group

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-iodo-4,5-dimethylbenzoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ (catalyst), Heat | Alkyl 2-iodo-4,5-dimethylbenzoate |

| Amidation | R'R''NH, Heat | N,N-disubstituted-2-iodo-4,5-dimethylbenzamide |

Functional Group Interconversions of the Aryl Iodide (e.g., to Aryl Boronates, Aryl Stannanes)

The carbon-iodine bond is the most reactive site on the molecule for transition-metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a key functional group for elaboration.

Suzuki-Miyaura Coupling: The aryl iodide can be readily coupled with aryl or vinyl boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. This reaction is one of the most powerful methods for forming biaryl linkages. The conversion of Methyl 2-iodo-4,5-dimethylbenzoate to an aryl boronate ester (e.g., via Miyaura borylation with bis(pinacolato)diboron) creates a versatile building block for subsequent Suzuki-Miyaura reactions.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an organostannane reagent (e.g., aryltributylstannane). The Stille reaction is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: The formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne can be achieved through Sonogashira coupling. This reaction is co-catalyzed by palladium and copper salts and requires a base, typically an amine, which can also serve as the solvent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. This provides a direct route to N-aryl amine derivatives.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Iodide

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl or Vinyl Substituted Benzoate (B1203000) |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄, Solvent (e.g., Toluene) | Aryl or Vinyl Substituted Benzoate |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl Substituted Benzoate |

| Buchwald-Hartwig Amination | R'R''NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | N-Aryl Amine Derivative |

Regioselective Modifications of the Dimethyl-Substituted Aromatic Ring

The aromatic ring of Methyl 2-iodo-4,5-dimethylbenzoate has two remaining unsubstituted positions (C3 and C6), which can be functionalized through electrophilic aromatic substitution or directed metalation strategies. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present.

Electrophilic Aromatic Substitution (EAS): The directing effects of the existing groups are as follows:

-COOCH₃ (ester): A deactivating, meta-directing group.

-I (iodo): A deactivating, ortho, para-directing group.

-CH₃ (methyl): Activating, ortho, para-directing groups.

Considering the positions relative to these groups, the C6 position is ortho to one methyl group and para to the other, while being meta to the iodo and ester groups. The C3 position is ortho to the ester and iodo groups and meta to the methyl groups. The combined activating effect of the two methyl groups would strongly favor electrophilic substitution at the C6 position over the more deactivated C3 position.

Directed ortho-Metalation (DoM): This strategy provides an alternative and highly regioselective method for functionalizing the ring. In DoM, an organolithium base is used to deprotonate a position ortho to a directing metalation group (DMG). The ester group (-COOCH₃) can function as a DMG, directing lithiation to the adjacent C3 position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent specifically at the C3 position, a position that is disfavored under EAS conditions. This method offers a complementary approach to regioselective functionalization. baranlab.orgchem-station.comorganic-chemistry.orgwikipedia.org

Synthesis and Exploration of Analogues with Varied Substituent Patterns

The synthesis of analogues of Methyl 2-iodo-4,5-dimethylbenzoate allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science. Analogues can be prepared by altering the substitution pattern on the aromatic ring or by replacing the existing functional groups.

For example, the synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate , a known fragrance compound, involves a different substitution pattern where the iodo and one methyl group are replaced by hydroxyl groups. google.com Another related compound is Methyl 4-iodo-3,5-dimethylbenzoate , which differs by the position of the iodine atom relative to the ester. The synthetic routes to these analogues often start from differently substituted precursors, such as different isomers of dimethylbenzoic acid or dimethylphenol. By employing various synthetic methodologies, a wide array of analogues can be generated for further investigation.

Table 3: Examples of Methyl Dimethylbenzoate Analogues

| Compound Name | Key Structural Difference from Parent Compound | Potential Synthetic Precursor |

| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Iodo and methyl groups replaced with hydroxyl groups | 2,4-dihydroxy-3,6-dimethylbenzoic acid google.com |

| Methyl 4-iodo-3,5-dimethylbenzoate | Positional isomer of the iodo group | 3,5-dimethyl-4-iodobenzoic acid |

| Methyl 2-bromo-4,5-dimethylbenzoate | Iodine replaced with bromine | 2-bromo-4,5-dimethylbenzoic acid |

| 2-iodo-4,5-dimethylbenzoic acid | Methyl ester hydrolyzed to a carboxylic acid | Methyl 2-iodo-4,5-dimethylbenzoate |

Incorporation into Complex Molecular Scaffolds

A primary application of Methyl 2-iodo-4,5-dimethylbenzoate is its use as a building block for the construction of more complex molecular architectures, including active pharmaceutical ingredients and natural products. processpointchem.com The functional handles on the molecule provide multiple points for connection and elaboration.

The aryl iodide is particularly valuable for this purpose, enabling the molecule to be "stitched" into a larger structure using the palladium-catalyzed cross-coupling reactions described in section 4.2. For instance, a Suzuki-Miyaura coupling reaction could be used in the late stages of a synthesis to connect the Methyl 2-iodo-4,5-dimethylbenzoate moiety to a complex heterocyclic fragment. Similarly, a Sonogashira coupling could introduce an alkynyl linker, which could then undergo further transformations such as cyclization reactions to form more elaborate ring systems.

Following its incorporation, the ester group can be further modified. For example, it could be hydrolyzed to a carboxylic acid to improve water solubility or to serve as a handle for forming an amide bond with a biological target or another synthetic fragment. The ability to perform sequential and selective reactions on its different functional groups makes Methyl 2-iodo-4,5-dimethylbenzoate a strategic component in convergent synthetic routes, where complex molecular fragments are prepared separately and then joined together.

Advanced Spectroscopic and Structural Characterization of Methyl 2 Iodo 4,5 Dimethylbenzoate and Its Derivatives

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of methyl 2-iodo-4,5-dimethylbenzoate. It provides an exact mass measurement with high accuracy, allowing for the determination of the elemental composition. The molecular formula for methyl 2-iodo-4,5-dimethylbenzoate is C₁₀H₁₁IO₂ chemscene.com, with a calculated monoisotopic mass of approximately 289.98038 Da uni.lu.

In mechanistic studies, HRMS can be used to identify transient intermediates and final products in chemical reactions. By analyzing the exact masses of species present in a reaction mixture, researchers can piece together the steps of a reaction pathway. For instance, in substitution reactions where the iodine atom is replaced, HRMS can confirm the successful incorporation of the new functional group by detecting the corresponding mass shift.

Impurity profiling is another critical application of HRMS. The high resolution of the technique allows for the separation and identification of closely related impurities, even at very low concentrations. Potential impurities in a sample of methyl 2-iodo-4,5-dimethylbenzoate could include starting materials, byproducts from side reactions (e.g., isomers or over-methylated species), or degradation products. The exact mass measurements provided by HRMS enable the assignment of molecular formulas to these impurities, which is the first step in their structural elucidation and in optimizing reaction conditions to minimize their formation.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Multi-nuclear NMR spectroscopy is a powerful method for determining the detailed molecular structure and conformation of methyl 2-iodo-4,5-dimethylbenzoate in solution. While ¹H and ¹³C NMR are standard for organic compounds, the term multi-nuclear NMR encompasses the study of other NMR-active nuclei. nih.govhuji.ac.il

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. One would expect to see distinct signals for the two aromatic protons, the two methyl groups attached to the benzene (B151609) ring, and the methyl group of the ester functionality. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the ring.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the iodine showing a characteristic chemical shift), and the methyl carbons.

For dynamic studies, variable temperature NMR experiments can be performed to investigate conformational changes or restricted bond rotations. The chemical shift ranges for different nuclei can be very sensitive to environmental parameters, and line-shape analysis can provide quantitative data on the rates of these dynamic processes. huji.ac.il

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

A key aspect revealed by X-ray crystallography is the nature of intermolecular interactions that dictate the crystal packing. In iodo-substituted organic molecules, halogen bonding is a significant and directional interaction. mdpi.com Studies on related iodo-phenyl derivatives have shown the prevalence of short intermolecular I⋯O halogen bonds, which can lead to the formation of distinct supramolecular structures like chains or dimers in the crystal lattice. mdpi.com For example, in the crystal structures of two 2-iodo-phenyl methyl-amides, I⋯O interactions were observed with distances around 3.012 Å to 3.057 Å. mdpi.com

The substitution pattern on the benzene ring significantly influences the solid-state packing arrangements. The crystal structure of methyl 2-hydroxy-4-iodobenzoate, for instance, exhibits a layered structure featuring both intermolecular and intramolecular hydrogen bonding. nih.govresearchgate.net Similarly, the crystal structure of methyl 5-iodo-2-methoxybenzoate shows that molecules are packed in layers. nih.gov For methyl 2-iodo-4,5-dimethylbenzoate, one would anticipate that interactions such as C—H⋯O and potentially π–π stacking, in addition to I⋯O halogen bonds, would govern the crystal packing.

| Compound | Molecular Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|---|

| Methyl 2-hydroxy-4-iodobenzoate | C₈H₇IO₃ | Monoclinic | P2₁/c | Intermolecular and intramolecular hydrogen bonding | nih.govresearchgate.net |

| Methyl 5-iodo-2-methoxybenzoate | C₉H₉IO₃ | Monoclinic | P2₁/c | Layered stacking | nih.gov |

| Cyclo-propane carboxylic acid (2-iodo-phenyl)-methyl-amide | C₁₁H₁₂INO | Not specified | Not specified | I⋯O halogen bonds (3.012 Å) | mdpi.com |

| Methyl 2,5-difluoro-4-iodo-3-methylbenzoate | C₉H₇F₂IO₂ | Not specified | Not specified | Halogen bonding |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. rsc.org For methyl 2-iodo-4,5-dimethylbenzoate, these techniques can confirm the presence of key structural motifs through their characteristic vibrational frequencies.

Carbonyl (C=O) Stretch: The ester group will exhibit a strong and sharp absorption band in the FT-IR spectrum, typically in the range of 1720-1740 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

C-H Stretches: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the three methyl groups will be observed in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretches: The benzene ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretches of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond will have a characteristic stretching vibration at lower frequencies, typically in the 500-600 cm⁻¹ range. This is often more easily observed in the Raman spectrum.

FT-IR and Raman spectroscopy are also highly effective for real-time reaction monitoring. For example, in the synthesis of methyl 2-iodo-4,5-dimethylbenzoate, one could monitor the disappearance of a vibrational band from a starting material and the appearance of the characteristic carbonyl peak of the product ester. This allows for the optimization of reaction times and conditions without the need for frequent sampling and chromatographic analysis.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| Ester C=O | Stretching | 1720 - 1740 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Variable |

| Ester C-O | Stretching | 1100 - 1300 | Strong |

| C-I | Stretching | 500 - 600 | Medium-Weak |

Computational and Theoretical Investigations on Methyl 2 Iodo 4,5 Dimethylbenzoate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. researchgate.net For Methyl 2-iodo-4,5-dimethylbenzoate, DFT calculations can reveal the distribution of electrons and identify sites susceptible to chemical attack.

Detailed DFT analysis involves the calculation of several key properties:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. For similar aromatic compounds, these values are crucial in understanding their chemical behavior. tiikmpublishing.comwalisongo.ac.id

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. ajchem-a.com For Methyl 2-iodo-4,5-dimethylbenzoate, the MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the ester group and the iodine atom, indicating areas prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. ajchem-a.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and bonding interactions within the molecule. nih.gov For this compound, NBO calculations would quantify the partial charges on each atom. The iodine atom, being highly polarizable, and the electron-withdrawing ester group significantly influence the charge distribution across the aromatic ring. The analysis of iodinated aromatic compounds often reveals a complex interplay of inductive and resonance effects that dictate reactivity. mdpi.com

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic and electrophilic attack. In the context of palladium-catalyzed cross-coupling reactions, where the C-I bond is typically the reactive site, Fukui analysis can provide a quantitative measure of this site's reactivity compared to other positions on the molecule.

The table below summarizes hypothetical electronic properties for Methyl 2-iodo-4,5-dimethylbenzoate derived from DFT calculations, based on trends observed in similar substituted benzoates.

| Calculated Property | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.0 eV | Indicates electron-donating capability; relevant for oxidation reactions. |

| LUMO Energy | ~ -1.0 to -1.5 eV | Indicates electron-accepting capability; relevant for reduction reactions. |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | Relates to chemical stability and electronic transitions (UV-Vis absorption). tiikmpublishing.com |

| Dipole Moment | ~ 2.0 to 2.5 D | Reflects overall polarity, influencing solubility and intermolecular interactions. |

| NBO Charge on Iodine | Slightly positive | Highlights the electrophilic character of the carbon atom attached to iodine, crucial for oxidative addition in cross-coupling reactions. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While DFT provides a static picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering a dynamic view of conformational changes and interactions with the environment. springernature.comscirp.org An MD simulation for Methyl 2-iodo-4,5-dimethylbenzoate would explore its flexibility and the influence of different solvents.

Conformational Landscapes: The primary sources of flexibility in this molecule are the rotation around the C(aromatic)-C(ester) bond and the C-O bond of the ester group, as well as the rotation of the two methyl groups on the ring. MD simulations can map the potential energy surface associated with these rotations to identify the most stable conformations (global energy minima) and the energy barriers between them. nih.gov It is expected that the planar conformation, with the ester group lying in the plane of the benzene (B151609) ring, would be energetically favorable to maximize conjugation, though steric hindrance from the ortho-iodo substituent could cause some twisting.

Solvent Effects: The behavior of a molecule can change dramatically in different solvents. nih.gov MD simulations explicitly model solvent molecules (e.g., water, methanol (B129727), THF) around the solute. acs.org For Methyl 2-iodo-4,5-dimethylbenzoate, a polar solvent like methanol would form specific interactions, particularly hydrogen bonds with the ester's carbonyl oxygen. These interactions can stabilize certain conformations over others and influence the molecule's reactivity and solubility. In non-polar solvents, conformational preferences would be governed more by intramolecular forces. nih.gov The simulation can also calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. acs.org

The following table outlines a hypothetical MD simulation setup for studying this compound.

| Simulation Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, or OPLS | Defines the potential energy function for all atoms in the system. nih.gov |

| Solvent Model | TIP3P (for water), explicit methanol | Represents the solvent environment. ajchem-a.com |

| Simulation Time | 50-100 nanoseconds (ns) | Allows for sufficient sampling of conformational space. ajchem-a.com |

| Temperature & Pressure | 298 K, 1 atm | Simulates standard laboratory conditions. ajchem-a.com |

| Analysis | RMSD, Radius of Gyration, Hydrogen Bonding | Quantifies conformational stability and solute-solvent interactions. ajchem-a.com |

Reaction Pathway Analysis and Transition State Modeling

A key application of Methyl 2-iodo-4,5-dimethylbenzoate is as a substrate in cross-coupling reactions. Computational modeling can be used to analyze the entire reaction pathway, identifying intermediates and transition states, which helps in understanding the reaction mechanism and optimizing conditions. nih.gov

For a typical palladium-catalyzed reaction like a Suzuki or Sonogashira coupling, the mechanism involves several steps:

Oxidative Addition: The first and often rate-determining step is the insertion of the palladium(0) catalyst into the carbon-iodine bond. nih.gov Transition state modeling for this step would involve locating the high-energy structure where the C-I bond is partially broken and Pd-C and Pd-I bonds are partially formed. The calculated activation energy for this step is a key predictor of the reaction's feasibility.

Transmetalation: The organopalladium(II) intermediate then reacts with the coupling partner (e.g., an organoboron compound in a Suzuki reaction).

Reductive Elimination: In the final step, the new C-C bond is formed, and the palladium(0) catalyst is regenerated.

DFT calculations are employed to determine the geometry and energy of each stationary point along the reaction coordinate (reactants, intermediates, transition states, and products). nih.gov This allows for the construction of a complete energy profile for the reaction, providing insights into reaction kinetics and thermodynamics. For instance, such studies could compare the activation barriers for different palladium catalysts or ligands, guiding the selection of the most efficient catalytic system. sigmaaldrich.comrsc.org

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus and comparing them to a reference standard (like tetramethylsilane, TMS), a theoretical NMR spectrum can be generated. For Methyl 2-iodo-4,5-dimethylbenzoate, this would help in assigning the specific signals for the two non-equivalent aromatic protons and the distinct methyl groups.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks in an IR spectrum. This analysis would predict the characteristic stretching frequencies for the C=O bond of the ester (typically around 1720 cm⁻¹), the C-O bonds, and the aromatic C-H bonds.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov For this compound, TD-DFT would predict the π-π* transitions of the aromatic system.

The table below presents hypothetical predicted spectroscopic data for Methyl 2-iodo-4,5-dimethylbenzoate.

| Spectroscopy Type | Parameter | Predicted Value | Notes |

|---|---|---|---|

| ¹³C NMR | C=O (ester) | 165-168 ppm | Typical range for a benzoate (B1203000) ester. |

| C-I | 95-100 ppm | The "heavy atom effect" of iodine causes a significant upfield shift. | |

| Aromatic C-H | 130-140 ppm | Specific shifts depend on the electronic environment. | |

| -OCH₃ / -CH₃ | 52-55 ppm / 19-22 ppm | Characteristic chemical shifts for ester and aromatic methyl groups. | |

| IR | ν(C=O) | ~1725 cm⁻¹ | Strong absorption characteristic of the ester carbonyl group. |

| UV-Vis | λ_max | ~240 nm and ~290 nm | Corresponds to π-π* electronic transitions within the substituted benzene ring. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Structural Features and Synthetic Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity, such as biological effect or, in this context, synthetic reactivity. tiikmpublishing.comnih.gov

To develop a QSAR model for the synthetic reactivity of Methyl 2-iodo-4,5-dimethylbenzoate, one would first need a dataset of similar compounds (e.g., a series of substituted 2-iodobenzoates) with experimentally measured reactivity for a specific transformation, such as the reaction yield or rate constant in a palladium-catalyzed cross-coupling reaction. nih.gov

The process involves:

Descriptor Calculation: For each compound in the series, a set of numerical descriptors is calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges from DFT), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., LogP). walisongo.ac.id

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links the descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is statistically significant and not a result of chance correlation.

For a series of aryl iodides in a cross-coupling reaction, a QSAR model might reveal that reactivity is positively correlated with the partial positive charge on the carbon atom bonded to the iodine and negatively correlated with a steric descriptor that quantifies the bulkiness of the ortho substituents. Such a model could then be used to predict the reactivity of new, unsynthesized 2-iodobenzoate (B1229623) derivatives, guiding synthetic efforts toward more efficient substrates. nih.gov

Applications of Methyl 2 Iodo 4,5 Dimethylbenzoate As a Key Building Block in Advanced Chemical Synthesis and Materials Science

Utilization in Natural Product Synthesis and Analogue Preparation

While direct examples of the use of Methyl 2-iodo-4,5-dimethylbenzoate in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in various natural compounds. For instance, the core fragrance compound in oak moss, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, shares a similar substitution pattern on the benzene (B151609) ring. google.comsigmaaldrich.com The synthesis of this and other related natural products often involves the introduction and manipulation of functional groups on a benzene ring, a process where an iodo-benzoate derivative could be highly valuable. google.com

The presence of the iodine atom in Methyl 2-iodo-4,5-dimethylbenzoate makes it an ideal substrate for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, which is a critical step in the construction of the complex carbon skeletons of natural products and their analogues. The methyl and ester functional groups can also be chemically modified to achieve the desired final structure.

Below is a table highlighting the potential of iodo-benzoate derivatives in the synthesis of natural product analogues:

| Natural Product Analogue Target | Potential Role of Methyl 2-iodo-4,5-dimethylbenzoate | Key Reaction Type |

| Substituted Biaryl Compounds | Serves as the aryl iodide partner for coupling with a boronic acid. | Suzuki Coupling |

| Acetylenic Natural Product Precursors | Acts as the electrophile for coupling with a terminal alkyne. | Sonogashira Coupling |

| Stilbene and Cinnamate Derivatives | Functions as the aryl halide for reaction with an alkene. | Heck Coupling |

Role in the Synthesis of Heterocyclic Compounds and Bioactive Molecular Scaffolds

The synthesis of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of medicinal chemistry. Methyl 2-iodo-4,5-dimethylbenzoate is a valuable precursor for creating a variety of heterocyclic systems due to the reactivity of the carbon-iodine bond. This bond can be readily transformed through various cyclization reactions to form fused ring systems.

For example, the iodine atom can be substituted by nucleophiles, such as amines or thiols, to initiate the formation of nitrogen- or sulfur-containing heterocycles. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals. The dimethoxy analogue, Methyl 2-iodo-4,5-dimethoxybenzoate, is noted for its use in the synthesis of complex organic molecules and as a precursor for radiolabeled compounds in diagnostic imaging.

The following table outlines the potential applications of Methyl 2-iodo-4,5-dimethylbenzoate in synthesizing bioactive heterocyclic scaffolds:

| Heterocyclic Scaffold | Synthetic Strategy | Potential Biological Activity |

| Benzofurans | Palladium-catalyzed coupling of the iodo-benzoate with an alkyne followed by intramolecular cyclization. | Antifungal, Anti-inflammatory |

| Indoles and Isoquinolines | Copper or Palladium-catalyzed N-arylation reactions with appropriate amine precursors. | Anticancer, Antiviral |

| Benzothiophenes | Coupling with a thiol-containing reactant followed by cyclization. | Antimicrobial, Kinase Inhibition |

Integration into Polymer Chemistry and Functional Materials Development

The field of polymer chemistry has seen a growing interest in the development of functional materials with tailored properties. While specific examples of the direct polymerization of Methyl 2-iodo-4,5-dimethylbenzoate are not prominent, its derivatives can serve as essential monomers or precursors for creating advanced polymers. The iodo- and ester functionalities allow for its incorporation into polymer chains through various polymerization techniques.

For instance, the iodine atom can be converted into other functional groups, such as a vinyl or an acetylene (B1199291) group, which can then undergo polymerization. Alternatively, the entire molecule can be used as a building block in the synthesis of more complex monomers. The resulting polymers could possess unique properties, such as high refractive indices, thermal stability, or specific electronic characteristics, making them suitable for a range of applications in materials science.

Contribution to Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The specific arrangement of functional groups in Methyl 2-iodo-4,5-dimethylbenzoate makes it an interesting candidate for the design of self-assembling systems.

The iodine atom can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. nih.gov This interaction, in conjunction with other intermolecular forces like hydrogen bonding and π-π stacking, can direct the self-assembly of molecules into well-defined, ordered structures. For example, research on similar iodo-substituted benzoic acids has demonstrated their ability to form one-dimensional chains and other extended architectures through a combination of hydrogen and halogen bonds. nih.gov Similarly, 3,5-dimethyl-4-iodopyrazole (B181040) has been shown to self-assemble into tubular structures driven by hydrogen and halogen bonds. rsc.org

The following table illustrates the potential role of Methyl 2-iodo-4,5-dimethylbenzoate in supramolecular assembly:

| Supramolecular Architecture | Driving Intermolecular Forces | Potential Application |

| 1D Chains or Ribbons | Halogen Bonding (C-I···O), Hydrogen Bonding | Crystal Engineering, Nanowires |

| 2D Sheets | π-π Stacking, Halogen Bonding | Molecular Sieves, Sensors |

| Metal-Organic Frameworks (MOFs) | Coordination to metal centers after hydrolysis of the ester. | Gas Storage, Catalysis |

Precursor in the Development of Optoelectronic and Advanced Materials

The development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field of research. Aryl halides, including iodo-benzoate derivatives, are important precursors in the synthesis of the organic semiconductors that form the active layers in these devices.

Methyl 2-iodo-4,5-dimethylbenzoate can be used as a building block to construct larger, conjugated molecules with specific electronic properties. Through cross-coupling reactions, the iodo-benzoate core can be linked to other aromatic units to create extended π-systems that are essential for charge transport and light emission in organic electronic devices. The methyl and ester groups can also be modified to fine-tune the solubility, morphology, and energy levels of the resulting materials, which are critical parameters for device performance.

Emerging Research Directions and Future Prospects for Methyl 2 Iodo 4,5 Dimethylbenzoate Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of molecules like Methyl 2-iodo-4,5-dimethylbenzoate are poised for acceleration through the adoption of flow chemistry and automated synthesis platforms. These technologies replace traditional batch processing with continuous, modular systems that offer enhanced control, reproducibility, and efficiency. syrris.com Automated platforms can integrate multi-step syntheses, real-time analysis, and even purification, significantly shortening the cycle from concept to a testable molecule. youtube.com

Platforms like the SynFini™ system leverage artificial intelligence to design and optimize synthetic routes, which are then executed by robotic systems. youtube.com This approach allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries. syrris.comyoutube.com For a molecule like Methyl 2-iodo-4,5-dimethylbenzoate, this means its core structure can be rapidly elaborated through various cross-coupling reactions (e.g., Suzuki, amide formation) using pre-packaged reagent cartridges and automated synthesizers. sigmaaldrich.com This not only speeds up the discovery of new derivatives with potentially valuable properties but also generates reproducible digital protocols that can be shared across laboratories. youtube.com

The modular nature of these systems, such as those developed by Syrris and at institutions like Scripps Research, allows for the flexible combination of different unit operations to match a specific synthetic route. syrris.comscripps.edu This can include capabilities for handling solids, controlling temperature and pressure independently in parallel reactors, and even performing in-line analysis. scripps.edu

Table 1: Features of Modern Automated Synthesis Platforms

| Feature | Description | Benefit for Aryl Iodide Chemistry |

|---|---|---|

| AI-Powered Route Design | Utilizes artificial intelligence and big data to analyze and prioritize synthetic strategies based on cost, success probability, and ease of implementation. youtube.com | Rapidly identifies the most efficient ways to use Methyl 2-iodo-4,5-dimethylbenzoate in complex syntheses. |

| High-Throughput Screening | Employs robotics and microscale reactions to test numerous reaction conditions in parallel. youtube.com | Quickly optimizes cross-coupling, substitution, or other transformations involving the aryl iodide. |

| Modular Flow Reactors | Consists of interconnected modules that perform specific chemical operations (heating, mixing, separation) in a continuous stream. syrris.com | Allows for the "telescoping" of multiple reaction steps, reducing manual work-up and improving yield and safety. |

| Integrated Analytics | Incorporates real-time analytical feedback (e.g., spectroscopy, chromatography) into the synthesis process. youtube.com | Enables immediate reaction monitoring and closed-loop optimization for higher purity and reproducibility. |

| Robotic Liquid & Solid Handling | Automates the precise dispensing of reagents, including solids and viscous liquids, within enclosed, inert environments. scripps.edu | Minimizes human error and exposure to potent reagents, and enables reactions that are sensitive to air or moisture. |

Development of Novel Catalytic Systems for Efficient Transformations

While palladium catalysts have long dominated cross-coupling reactions involving aryl halides, significant research is now directed towards developing more efficient, robust, and cost-effective catalytic systems. A major trend is the increasing use of nickel catalysis for the functionalization of aryl halides. ucla.edu Nickel is more earth-abundant and less expensive than palladium, making it an attractive alternative for large-scale industrial processes.

Recent in-depth mechanistic studies have been crucial in advancing this area. For instance, detailed investigations into the oxidative addition of aryl iodides to Ni(I) complexes, using a combination of electroanalytical techniques and statistical modeling, have provided a deeper understanding of structure-activity relationships. ucla.edu This research has allowed for the rapid measurement of oxidative addition rates for a wide array of aryl iodides with various ligands, leading to predictive models for reaction outcomes. ucla.edu Such models are invaluable for rationally designing new catalysts and selecting the optimal conditions for transforming specific substrates like Methyl 2-iodo-4,5-dimethylbenzoate.

Even within palladium catalysis, innovation continues. For C-N cross-coupling reactions, aryl iodides have historically been challenging substrates, often showing lower efficiency than aryl bromides or chlorides due to the formation of stable, inhibitory palladium-iodide dimer complexes. nih.gov The development of highly specialized biarylphosphine ligands, such as BrettPhos, has been shown to retard the formation of these inactive dimers, dramatically enhancing the reactivity and allowing reactions to proceed efficiently even at room temperature. nih.gov Further studies have also highlighted the critical role of the solvent in controlling the solubility of iodide salts, which can inhibit the catalyst. nih.gov Switching to a solvent where the inhibitory salt is insoluble can make the reactions of aryl iodides as efficient as those of other aryl halides. nih.gov

Table 2: Impact of Ligand Structure on Ni(I)-Mediated Oxidative Addition of Aryl Iodides

| Ligand Type | Example Ligand | Key Structural Feature | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Tridentate Nitrogen | Terpy | Planar, rigid scaffold | Facilitates a straightforward oxidative addition process. | ucla.edu |

| Bidentate Nitrogen | Bipy | Flexible bidentate coordination | Shows varied reactivity depending on electronic and steric factors. | ucla.edu |

| Bidentate Phosphorus/Nitrogen | BPP-type | Combination of hard (N) and soft (P) donors | Can proceed through different, more complex oxidative addition pathways. | ucla.edu |

Sustainable and Environmentally Benign Synthetic Routes

The push for "green chemistry" is reshaping the synthesis of aryl iodides, moving away from harsh conditions and toxic, metal-based reagents. A significant breakthrough is the development of a photo-induced, metal-catalyst-free aromatic Finkelstein reaction. mcgill.ca This method uses ultraviolet light to drive the iodination of aryl chlorides or bromides at room temperature, avoiding the high temperatures and copper or nickel catalysts required in traditional methods. mcgill.ca The addition of a catalytic amount of elemental iodine was found to significantly promote the desired reaction while minimizing side reactions, offering a much greener pathway to versatile iodide reagents. mcgill.ca

Another sustainable approach involves the use of hypervalent iodine(III) compounds. These reagents are environmentally benign, low in toxicity, and easy to handle, serving as effective alternatives to toxic heavy metal oxidants. nih.gov They exhibit reactivity similar to some transition metals and can be used as powerful arylating agents under mild conditions. nih.govacs.org

Furthermore, metal- and base-free methods for synthesizing aryl iodides directly from arylhydrazines have been developed. acs.org In this process, readily available arylhydrazine hydrochlorides react with elemental iodine in a common solvent like DMSO. The iodine serves a dual role as both an oxidant to form the key diazonium salt intermediate and as the iodine source for the final product. acs.org This method tolerates a wide variety of functional groups and produces aryl iodides in good to excellent yields without the need for metal catalysts. acs.org

Table 3: Comparison of Synthetic Routes to Aryl Iodides

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Finkelstein | Aryl-Br/Cl, NaI, Cu or Ni catalyst, high temperature. mcgill.ca | Well-established. | Harsh conditions, metal contamination, high energy input. |

| Photo-induced Finkelstein | Aryl-Br/Cl, NaI, catalytic I₂, UV light, room temp. mcgill.ca | Metal-free, mild conditions, energy-efficient, greener. | Requires photochemical reactor setup. |

| Sandmeyer Reaction | Arylamine, NaNO₂, acid, KI. nih.gov | Widely applicable, uses common starting materials. | Often involves unstable diazonium intermediates, potential side reactions. |

| Arylhydrazine Method | Arylhydrazine·HCl, I₂, DMSO, 60 °C. acs.org | Metal-free, base-free, good functional group tolerance. | Uses a stoichiometric amount of iodine as an oxidant. |

| Hypervalent Iodine Reagents | Arene, diaryliodonium salt/TMSOTf, then NaI. nih.gov | High regioselectivity, mild conditions, avoids multi-iodination. | Requires synthesis of the hypervalent iodine reagent. |

Exploration in Nanotechnology and Surface Chemistry

The application of aryl iodides like Methyl 2-iodo-4,5-dimethylbenzoate is being explored beyond traditional organic synthesis, extending into materials science, particularly nanotechnology and surface chemistry. The carbon-iodine bond is a versatile anchor point for attaching molecules to surfaces or for building larger, functional structures.

In nanotechnology, aryl iodides can serve as key building blocks for complex supramolecular structures and materials. For example, hypervalent iodine compounds, which can be derived from aryl iodides, have been investigated as precursors for macrocyclic structures and supramolecular materials. nih.gov The defined geometry and reactivity of Methyl 2-iodo-4,5-dimethylbenzoate make it a candidate for creating well-ordered molecular architectures, such as metal-organic frameworks (MOFs), where the iodo- and ester-functionalities can be used for primary synthesis and post-synthetic modification, respectively.

In surface chemistry, the aryl iodide group is ideal for forming self-assembled monolayers (SAMs) on various substrates. The C-I bond can be cleaved under specific conditions (e.g., electrochemically or photochemically) to form a highly reactive aryl radical, which can then covalently bond to a surface. This allows for the precise modification of the chemical and physical properties of materials, which is critical for developing sensors, molecular electronics, and biocompatible coatings. The dimethyl and methyl ester groups on the benzene (B151609) ring would then be exposed on the surface, dictating its hydrophobicity, chemical reactivity, and interaction with other molecules.

Identification of Unaddressed Research Gaps and Challenges in Aryl Iodide Chemistry

Despite their utility, several challenges and research gaps persist in the chemistry of aryl iodides, driving current and future research efforts.

Reaction Economy in Hypervalent Iodine Chemistry : Acyclic aryliodonium salts are highly effective arylating agents, but a significant drawback is their poor reaction economy. nih.govacs.org In a typical reaction, only one of the two aryl groups on the iodine atom is transferred, meaning the other, often valuable, aryl iodide fragment is wasted as a byproduct. nih.gov While cyclic aryliodoniums have been developed to address this, creating more atom-economical systems remains a major goal.

Catalyst Inhibition and Reactivity : In many cross-coupling reactions, particularly Pd-catalyzed C-N couplings, the iodide ion generated during the reaction can act as a potent inhibitor of the catalyst. nih.gov This often makes aryl iodides less reactive than their bromide or chloride counterparts, contrary to what would be expected based on C-X bond strength. While new ligands and solvent systems have been developed to mitigate this, a deeper mechanistic understanding across a broader range of reactions is needed to design universally effective catalysts. nih.gov

Regioselectivity in Synthesis : Achieving precise regioselectivity in the direct iodination of aromatic rings can be difficult. nih.gov The iodine substituent itself is not strongly deactivating, meaning that reactions with highly electrophilic iodinating agents can lead to multiple, difficult-to-separate iodination products. nih.gov While methods using hypervalent iodine reagents have shown promise in delivering a single regioisomer, the development of simpler, more direct, and highly regioselective catalytic methods is still a significant challenge. nih.gov

Mechanistic Complexity Beyond Oxidative Addition : For a long time, the slower oxidative addition of aryl chlorides was considered the primary reason for their lower reactivity compared to bromides and iodides. However, recent comparative studies suggest this is an oversimplification and that other factors, such as subsequent steps in the catalytic cycle, play a crucial role. rsc.org This implies that our understanding of the catalytic cycles for aryl iodides may also be incomplete. A holistic investigation of all elementary steps is needed to fully rationalize reactivity and guide the development of next-generation catalysts.

Table 4: Key Research Challenges in Aryl Iodide Chemistry

| Challenge | Description | Potential Research Direction |

|---|---|---|

| Atom Economy | Waste of one aryl group when using acyclic diaryliodonium reagents for arylation. nih.govacs.org | Development of novel cyclic iodonium (B1229267) reagents or catalytic cycles that regenerate the active species. |

| Catalyst Inhibition | The iodide byproduct can bind to and deactivate metal catalysts (e.g., Palladium), slowing reactions. nih.gov | Design of ligands that resist iodide poisoning; use of scavenger additives or biphasic solvent systems. |

| Regiocontrol | Difficulty in selectively introducing an iodine atom at a single desired position on an aromatic ring. nih.gov | Exploration of new directing groups and catalyst-controlled electrophilic iodination methods. |

| Mechanistic Understanding | The overall reaction rate is not always dictated by the C-I bond cleavage step alone. rsc.org | Detailed kinetic and computational studies of the entire catalytic cycle for different classes of reactions. |

Q & A

Q. What are common synthetic routes for Methyl 2-iodo-4,5-dimethylbenzoate?

A two-step approach is typically employed:

- Step 1 : Iodination of a pre-functionalized benzoate derivative. For example, directed ortho-iodination using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., AlCl₃) at 0–25°C, targeting the 2-position of the aromatic ring.

- Step 2 : Methyl ester formation via Fischer esterification of the corresponding carboxylic acid using methanol and H₂SO₄ as a catalyst. Photostimulated reactions involving 2-iodo precursors in liquid ammonia have also been reported for structurally similar compounds, enabling tandem cyclization (e.g., benzazepinone formation) .

Q. How is Methyl 2-iodo-4,5-dimethylbenzoate characterized spectroscopically?

- ¹H/¹³C-NMR : The iodinated aromatic proton (C2-H) typically shows deshielding (δ 7.8–8.2 ppm). Methyl groups (C4 and C5) appear as singlets (~δ 2.3–2.6 ppm).

- MS (EI) : A molecular ion peak [M⁺] at m/z ~290 (C₁₀H₁₁IO₂) with fragmentation patterns indicating loss of methyl groups or iodine.

- IR : Strong C=O stretch (~1720 cm⁻¹) and aromatic C–I stretch (~500 cm⁻¹). Refer to protocols in studies of analogous iodoarenes for validation .

Q. What are the key physical properties of this compound?

While direct data is limited, extrapolation from similar methyl benzoates suggests:

Advanced Research Questions

Q. How do steric and electronic effects of methyl groups influence reactivity in cross-coupling reactions?

The 4,5-dimethyl substituents introduce steric hindrance, potentially slowing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, the electron-donating methyl groups increase electron density at C2, enhancing oxidative addition kinetics. Contrast this with methoxy-substituted analogues (e.g., ), where stronger electron donation accelerates reactivity but may reduce regioselectivity .

Q. What strategies optimize regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring substitution at the iodinated position.

- Catalysis : Cu(I) salts promote Ullmann-type couplings, directing nucleophiles to the iodine-bearing carbon.

- Competing Pathways : Monitor for elimination (e.g., HI loss) under high temperatures; use low-T protocols (<80°C) to suppress side reactions .

Q. How can contradictory data on reaction yields be resolved?

Discrepancies in reported yields (e.g., 60–85% for similar iodinated benzoates) often arise from:

- Purification Methods : Column chromatography vs. recrystallization (the latter may underreport yields due to solubility issues).

- Iodine Source : NIS (N-iodosuccinimide) vs. I₂; NIS provides higher purity but requires stoichiometric control. Validate protocols using kinetic studies (e.g., in situ NMR) to track intermediates .

Q. What analytical methods differentiate competing reaction mechanisms in photostimulated syntheses?

- Laser Flash Photolysis : Identifies short-lived intermediates (e.g., radical species) in reactions involving 2-iodo precursors.

- Isotopic Labeling : Use of D₂O or ¹³C-labeled reactants to trace hydrogen abstraction or carbon-carbon bond formation steps. Contrast with thermal pathways using Eyring plots to distinguish activation parameters .

Methodological Considerations

- Data Tables : Include comparative tables for reaction conditions (e.g., solvent, catalyst, yield) across studies to highlight trends.

- Safety Protocols : Handle iodine-containing compounds in fume hoods due to potential HI release.

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict regioselectivity and transition states for mechanistic validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.